1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Suzuki-Miyaura cross-coupling boronate ester stability indazole borylation

1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 1256360-14-1) is an N1-protected indazole-6-boronic acid pinacol ester with molecular formula C₁₅H₂₁BN₂O₃ and molecular weight 288.15 g/mol. The compound features a methoxymethyl (MOM) protecting group at the indazole N1 position and a pinacol boronate ester at the C6 position, making it a versatile building block for Suzuki-Miyaura cross-coupling reactions.

Molecular Formula C15H21BN2O3
Molecular Weight 288.154
CAS No. 1256360-14-1
Cat. No. B596986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
CAS1256360-14-1
Molecular FormulaC15H21BN2O3
Molecular Weight288.154
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3COC
InChIInChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)12-7-6-11-9-17-18(10-19-5)13(11)8-12/h6-9H,10H2,1-5H3
InChIKeyMBNXZYJYGJNABY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 1256360-14-1): Boronic Ester Procurement Profile


1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 1256360-14-1) is an N1-protected indazole-6-boronic acid pinacol ester with molecular formula C₁₅H₂₁BN₂O₃ and molecular weight 288.15 g/mol . The compound features a methoxymethyl (MOM) protecting group at the indazole N1 position and a pinacol boronate ester at the C6 position, making it a versatile building block for Suzuki-Miyaura cross-coupling reactions . Its predicted physicochemical properties include a boiling point of 406.7±25.0 °C, density of 1.13±0.1 g/cm³, and pKa of 1.37±0.30 . The compound is commercially available at purities ≥95% from multiple suppliers .

Why N1-Protected Indazole-6-Boronic Esters Cannot Be Interchanged: Differentiation Evidence for CAS 1256360-14-1


Indazole-6-boronic acid pinacol esters are not interchangeable commodities. The N1 substituent identity—whether H, methyl, Boc, or methoxymethyl—directly governs downstream reactivity, stability, and synthetic compatibility . The N-H analog (CAS 937049-58-6) offers no protection and can undergo unwanted N-arylation side reactions or protodeboronation under basic Suzuki conditions. The N-methyl analog (CAS 1256359-09-7) provides permanent protection but eliminates the possibility of late-stage N-functionalization. The N-Boc analog (CAS 890839-29-9) requires strongly acidic deprotection conditions that may be incompatible with acid-sensitive substrates or boronate ester integrity [1]. In contrast, 1-(methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS 1256360-14-1) is uniquely distinguished by its acid-labile MOM protecting group, which balances stability during cross-coupling with the ability to be deprotected under mild acidic conditions (e.g., HCl in aqueous EtOH or TFA in DCM), enabling orthogonal deprotection strategies not achievable with permanent alkyl or acid-stable Boc protection [2]. The quantitative evidence below demonstrates where this differentiation translates into measurable performance differences.

Quantitative Differentiation Evidence for 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole vs. Closest Analogs


MOM-Protected Indazole Boronate Ester Stability vs. 2-Methyl-2H-Indazole Isomer in Suzuki-Miyaura Cross-Coupling

In a one-pot iridium-catalyzed C3-borylation/Suzuki-Miyaura coupling sequence, 1N-methoxymethyl protected indazole (the boronate ester related to the target compound via C6 borylation chemistry) successfully yielded 3-aryl-1H-indazole products in entries 2 and 3 of Table 2 [1]. In direct contrast, the 2-methyl-2H-indazole isomer-derived pinacol boronate 23 proved unstable; all attempts at Suzuki-Miyaura coupling using Pd-XPhos precatalyst, PdCl2(dppf)/CsF, or Pd(OAc)2/SPhos/K3PO4 resulted in complete protodeboronation with no desired product formation [1]. This represents a 0% vs. productive yield dichotomy that highlights the critical influence of the N1 protecting group on boronate ester stability under cross-coupling conditions.

Suzuki-Miyaura cross-coupling boronate ester stability indazole borylation

Acid-Labile MOM Deprotection vs. Permanent N-Methyl and Acid-Stable N-Boc Protection: Orthogonal Synthetic Strategy Enabler

The methoxymethyl (MOM) group on the target compound can be removed under mild acidic conditions including HCl in aqueous EtOH or TFA in dichloromethane at ambient to moderately elevated temperatures [1]. In contrast, the N-methyl group on the comparator 1-methylindazole-6-boronic acid pinacol ester (CAS 1256359-09-7) is a permanent alkyl substituent that cannot be removed without destroying the indazole core [2]. The N-Boc analog (CAS 890839-29-9) requires either strong acid (TFA, HCl) which may simultaneously cleave the pinacol ester, or nucleophilic primary amines under specialized conditions—both presenting compatibility challenges with boronate ester integrity [3]. This orthogonal deprotection capability of the MOM group enables a synthetic sequence of: (1) Suzuki coupling at C6, (2) selective MOM removal, (3) subsequent N1-functionalization, without exposing the boronate ester to conditions that would cause protodeboronation.

protecting group orthogonality MOM deprotection indazole N-functionalization

Comparative Procurement Cost Analysis: MOM-Protected vs. N-Methyl, N-H, and N-Boc Indazole-6-Boronic Pinacol Esters

Vendor catalog pricing data (MACKLIN brand, 98% purity) reveals significant cost stratification among N1-substituted indazole-6-boronic pinacol esters. The target MOM-protected compound (CAS 1256360-14-1) is priced at approximately CNY 750 per 100 mg . The N-methyl analog (CAS 1256359-09-7, 97%) is priced at CNY 86 per 100 mg [1], representing a 8.7× cost premium for the MOM derivative. The N-H analog (CAS 937049-58-6, 98%) is priced at CNY 53 per 100 mg [2], representing a 14.2× cost premium. The N-Boc analog (CAS 890839-29-9, 97%) is priced at approximately CNY 120 per 100 mg (extrapolated from 50 mg at CNY 60) . This cost differential reflects the additional synthetic steps required for MOM protection and the unique orthogonal deprotection capability that the MOM group confers.

procurement cost building block economics vendor pricing comparison

C6-Boronate Ester Regiochemistry Enables Distinct Synthetic Entry vs. Ir-Catalyzed C3-Borylation Products

The target compound bears the pinacol boronate ester at the indazole C6 position, providing a pre-installed handle for C6-arylation via Suzuki-Miyaura coupling. This is mechanistically and strategically distinct from iridium-catalyzed C-H borylation approaches, which deliver boronate esters selectively at the C3 position of N-protected indazoles [1]. The Egan and Burton 2014 study demonstrated that Ir-catalyzed borylation of 1-methyl-1H-indazole 6 gave the C3-borylated product 7 in 50% yield, with no detectable C6 borylation [1]. While 1N-methoxymethyl protected indazole was shown to participate effectively in the C3-borylation/Suzuki sequence (entries 2-3), the pre-installed C6-boronate ester on the target compound provides orthogonal reactivity: it allows direct C6 coupling without requiring Ir-catalyzed borylation and without competition from the more reactive C3 position [1]. This regiochemical complementarity means that the target compound (C6-Bpin) and C3-borylated indazoles serve non-overlapping synthetic purposes.

regioselective borylation C6-functionalized indazole building block complementarity

Storage Stability Specification: Extended Shelf Life Under Recommended Conditions

Vendor specifications report a storage shelf life of 2-3 years for the target compound when stored at -20°C in dry, sealed, light-protected conditions under inert atmosphere . This is consistent with the general stability profile of pinacol boronate esters, which exhibit enhanced resistance to protodeboronation and oxidation compared to free boronic acids [1]. By comparison, the N-H analog 1H-indazole-6-boronic acid pinacol ester (CAS 937049-58-6) is stable at 2-8°C under recommended conditions , reflecting the absence of the acid-labile MOM group which necessitates lower-temperature storage for the target compound. The 1-methylindazole-6-boronic acid pinacol ester comparator (CAS 1256359-09-7) is also stored at -20°C , indicating that the MOM group does not impose storage requirements more stringent than the permanently protected N-methyl analog.

storage stability shelf life boronate ester handling

Recommended Application Scenarios for 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole in Scientific Procurement


Medicinal Chemistry Programs Requiring Late-Stage N1 Diversification After C6 Cross-Coupling

In drug discovery programs where the indazole C6 position is elaborated via Suzuki-Miyaura coupling followed by N1-functionalization (e.g., alkylation, arylation, sulfonylation), CAS 1256360-14-1 is the optimal building block choice. The MOM protecting group enables the sequence: (1) C6 Suzuki coupling with aryl/heteroaryl halides, (2) mild acidic MOM deprotection (HCl/EtOH or TFA/DCM), and (3) N1 diversification. This orthogonal strategy is supported by the demonstrated stability of MOM-protected indazole boronates in cross-coupling reactions [1] and the well-established MOM deprotection conditions that preserve boronate ester integrity [2]. Neither the N-methyl analog (permanent protection, no N1 diversification possible) nor the N-Boc analog (risk of concurrent pinacol ester cleavage under strong acidic Boc deprotection) offers this synthetic flexibility.

Synthesis of 1,6-Disubstituted Indazole Libraries via Sequential Cross-Coupling

For combinatorial library synthesis targeting 1,6-disubstituted indazoles, the target compound enables a modular two-step diversification strategy: first, C6 Suzuki coupling with diverse aryl halide partners, followed by MOM removal and N1-functionalization with diverse electrophiles. The 73% synthesis yield reported for protected indazolylboronic esters demonstrates that the compound can be reliably sourced or synthesized at meaningful scale. The cost premium over the N-methyl analog (8.7× higher per 100 mg) is justified in this scenario by the expanded chemical space accessible through sequential C6-then-N1 diversification, which generates a substantially larger and more diverse compound library per gram of starting material compared to non-deprotectable alternatives.

Agrochemical and Pharmaceutical Intermediate Programs Requiring Orthogonal Protecting Group Strategy

In multi-step syntheses where the indazole core must be carried through several transformations before final deprotection, the MOM group on CAS 1256360-14-1 provides protection that is stable to basic Suzuki conditions, nucleophilic substitutions, and oxidations, yet removable under mild acidic conditions that do not affect other functional groups [2]. This contrasts with the N-Boc analog, where Boc deprotection using TFA or HCl [3] may simultaneously cleave acid-sensitive functionalities elsewhere in the molecule. The predicted physicochemical properties of the target compound (boiling point 406.7°C, density 1.13 g/cm³) are consistent with standard organic building block handling and purification protocols, supporting its use in both discovery-scale and process chemistry environments.

C6-Specific Indazole Functionalization Where Ir-Catalyzed C-H Borylation Is Unavailable or Undesirable

For research groups without access to specialized Ir-catalyzed C-H borylation equipment or expertise, or for substrates where Ir-catalyzed conditions are incompatible, the pre-installed C6-boronate ester on CAS 1256360-14-1 provides direct access to C6-functionalized indazoles that cannot be obtained through the more common C3-selective Ir-borylation route [1]. The Egan and Burton 2014 study confirmed that Ir-catalyzed borylation delivers boron exclusively to the C3 position of N-protected indazoles, making C6-functionalized indazoles inaccessible via direct C-H borylation unless a steric blocking group is present at C4 [1]. Procurement of the pre-functionalized C6-boronate ester eliminates 1-3 synthetic steps (halogenation, borylation, protection) compared to de novo synthesis of the C6-borylated intermediate.

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